molecular formula C7H5Cl3Mg B1604646 2,5-Dichlorobenzylmagnesium chloride CAS No. 213627-19-1

2,5-Dichlorobenzylmagnesium chloride

Cat. No.: B1604646
CAS No.: 213627-19-1
M. Wt: 219.8 g/mol
InChI Key: LCSTXMZCRKYVRE-UHFFFAOYSA-M
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Description

2,5-Dichlorobenzylmagnesium chloride is an organomagnesium compound with the molecular formula C7H5Cl3Mg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzylmagnesium chloride is typically prepared by reacting 2,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C7H5Cl2CH2Cl+MgC7H5Cl2CH2MgCl\text{C}_7\text{H}_5\text{Cl}_2\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{C}_7\text{H}_5\text{Cl}_2\text{CH}_2\text{MgCl} C7​H5​Cl2​CH2​Cl+Mg→C7​H5​Cl2​CH2​MgCl

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzylmagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles.

    Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.

    Substitution Reactions: Commonly involves halides or other electrophiles under an inert atmosphere.

    Coupling Reactions: Often catalyzed by transition metals such as palladium or nickel.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From coupling reactions, forming new carbon-carbon bonds.

Scientific Research Applications

2,5-Dichlorobenzylmagnesium chloride is used in various scientific research applications:

    Chemistry: It is a valuable reagent in organic synthesis for forming complex molecules.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the carbon atom, making it highly reactive.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzylmagnesium chloride
  • 2,6-Dichlorobenzylmagnesium chloride
  • 3,5-Dichlorobenzylmagnesium chloride

Uniqueness

2,5-Dichlorobenzylmagnesium chloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and the types of products formed in reactions. This positional isomerism can lead to different steric and electronic effects compared to its similar compounds.

Properties

IUPAC Name

magnesium;1,4-dichloro-2-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSTXMZCRKYVRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)Cl)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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